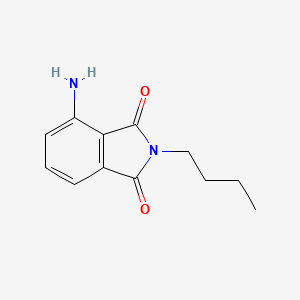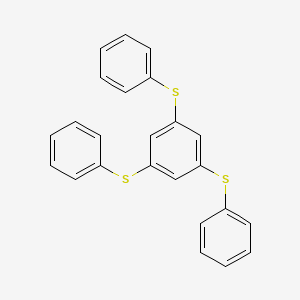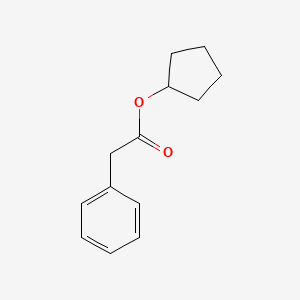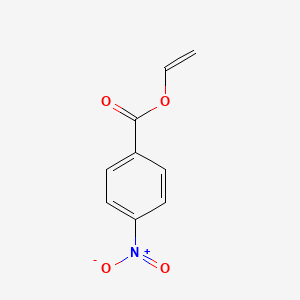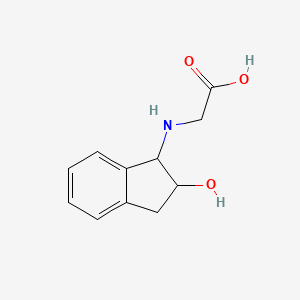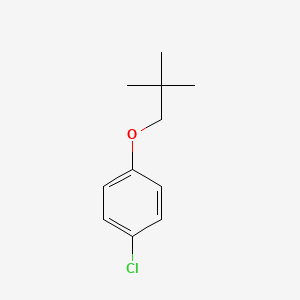
1-Chloro-4-(2,2-dimethylpropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2,2-dimethylpropoxy)benzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2,2-dimethylpropoxy group is substituted at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2,2-dimethylpropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 2,2-dimethylpropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(2,2-dimethylpropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-(2,2-dimethylpropoxy)phenol.
Oxidation: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into 1-chloro-4-(2,2-dimethylpropoxy)cyclohexane using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Nucleophilic Substitution: 4-(2,2-dimethylpropoxy)phenol.
Oxidation: 4-(2,2-dimethylpropoxy)benzoic acid.
Reduction: 1-chloro-4-(2,2-dimethylpropoxy)cyclohexane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2,2-dimethylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-chloro-4-(2,2-dimethylpropoxy)benzene involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the steric hindrance provided by the 2,2-dimethylpropoxy group.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(1,1-dimethylpropoxy)benzene: Similar in structure but with a different alkoxy group.
1-Chloro-4-(2,2-dimethylbutoxy)benzene: Another derivative with a longer alkoxy chain.
1-Chloro-4-(2,2-dimethylpentoxy)benzene: Features an even longer alkoxy chain.
Uniqueness: 1-Chloro-4-(2,2-dimethylpropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2,2-dimethylpropoxy group provides steric hindrance, affecting the compound’s reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
2180-28-1 |
|---|---|
Molekularformel |
C11H15ClO |
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
1-chloro-4-(2,2-dimethylpropoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
AHWFSQRFJJHPJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



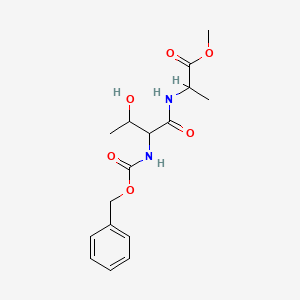

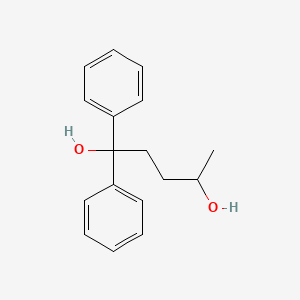

![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
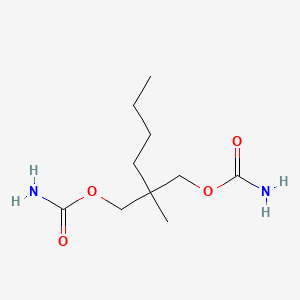
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
